![molecular formula C18H16ClNO3 B367140 1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione CAS No. 620931-64-8](/img/structure/B367140.png)
1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
The synthesis of 1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione involves several steps. One common method includes the reaction of 2-chlorophenol with 3-chloropropanol to form 3-(2-chlorophenoxy)propanol. This intermediate is then reacted with 5-methylindole-2,3-dione under specific conditions to yield the final product. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
化学反応の分析
1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
科学的研究の応用
1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications in treating various diseases.
作用機序
The mechanism of action of 1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione involves its interaction with specific molecular targets in the body. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in the replication of viruses or the proliferation of cancer cells. The exact molecular pathways and targets can vary depending on the specific biological activity being studied .
類似化合物との比較
1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione can be compared with other indole derivatives such as:
1-[3-(2-Bromophenoxy)propyl]-5-methylindole-2,3-dione: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
1-[3-(2-Fluorophenoxy)propyl]-5-methylindole-2,3-dione: Contains a fluorine atom, which can influence its pharmacokinetic properties.
1-[3-(2-Methoxyphenoxy)propyl]-5-methylindole-2,3-dione: The presence of a methoxy group can alter its chemical and biological properties.
特性
IUPAC Name |
1-[3-(2-chlorophenoxy)propyl]-5-methylindole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-12-7-8-15-13(11-12)17(21)18(22)20(15)9-4-10-23-16-6-3-2-5-14(16)19/h2-3,5-8,11H,4,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBJZJYPMFCJEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CCCOC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B367058.png)
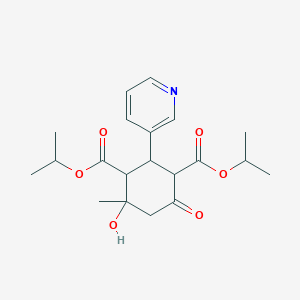
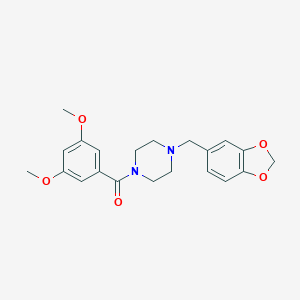
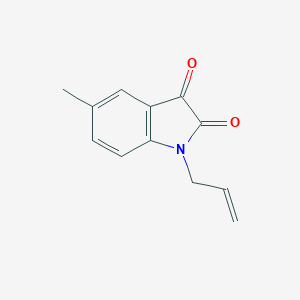
![(1S,2R,6R,8S,9R)-N-(2-Methoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B367078.png)
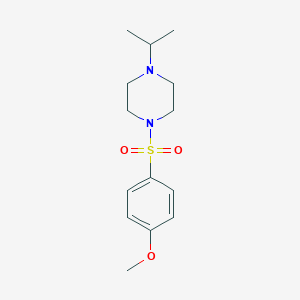
![1-(3-Fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B367114.png)
![1-(2-Fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B367117.png)

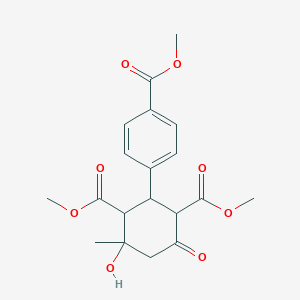
![{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367123.png)

![{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367128.png)
![Diisopropyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B367130.png)
